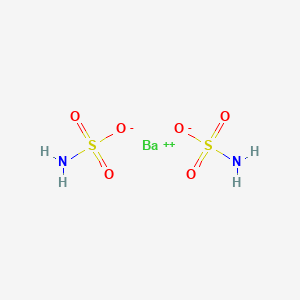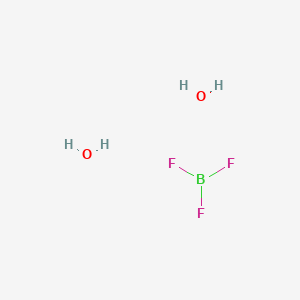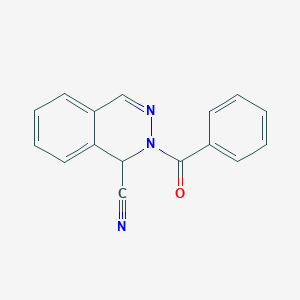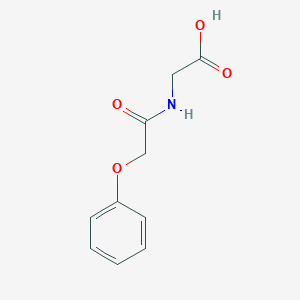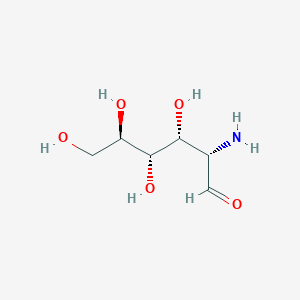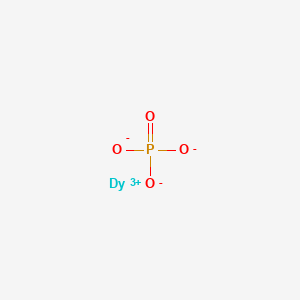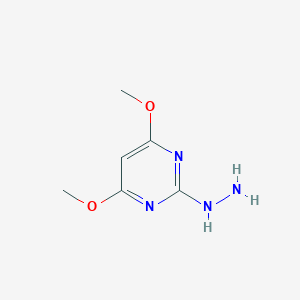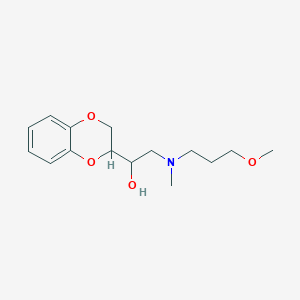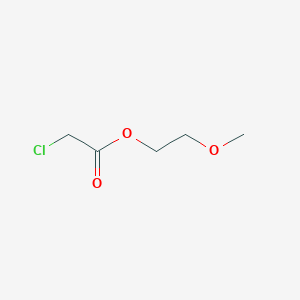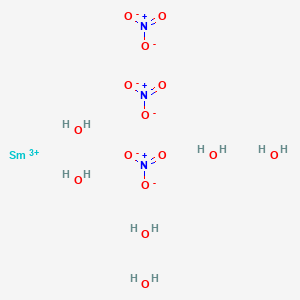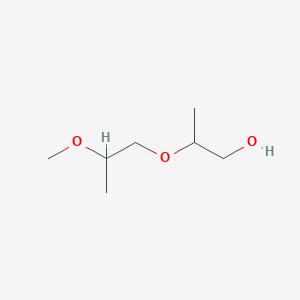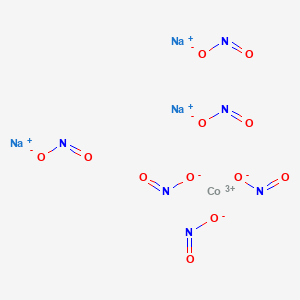![molecular formula C12H14N4O2S B081158 N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide CAS No. 14233-47-7](/img/structure/B81158.png)
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, also known as Dapson, is an organic compound that has been widely used in scientific research. It is a sulfone antibiotic that was first synthesized in 1908 by Ernest Fourneau. Dapson has been used in various fields of research, including biochemistry, pharmacology, and microbiology.
作用机制
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide acts by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of nucleic acids. This inhibition leads to the inhibition of bacterial growth. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide also has immunosuppressive effects, which are thought to be due to its ability to inhibit the production of reactive oxygen species by neutrophils.
生化和生理效应
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as dihydrofolate reductase and glutathione reductase. It has also been shown to induce oxidative stress by increasing the production of reactive oxygen species. In addition, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound. It has also been extensively studied, and its mechanism of action is well understood. However, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide also has some limitations for lab experiments. It has a narrow therapeutic index, which means that it can be toxic at high doses. It also has a long half-life, which can make it difficult to control its concentration in in vitro experiments.
未来方向
There are several future directions for research on N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide. One direction is to investigate its potential as an immunosuppressive agent for the treatment of autoimmune diseases. Another direction is to explore its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, future research could focus on the development of new derivatives of N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide with improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, or N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, is a sulfone antibiotic that has been widely used in scientific research. It has been used as an antibacterial agent, an immunosuppressive agent, and a substrate for the determination of sulfonamide drugs in biological fluids. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide acts by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of nucleic acids. It has various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of oxidative stress. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, including its potential as an immunosuppressive and anticancer agent, and the development of new derivatives with improved efficacy and reduced toxicity.
合成方法
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide can be synthesized by the reaction of 4-aminobenzenesulfonamide and dimethylformamide dimethyl acetal. The reaction is carried out under reflux in the presence of a catalyst, such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent, such as ethanol.
科学研究应用
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been used in various scientific research applications. It has been used as an antibacterial agent to treat leprosy, tuberculosis, and other bacterial infections. It has also been used as an immunosuppressive agent to treat autoimmune diseases, such as rheumatoid arthritis and lupus erythematosus. In addition, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been used as a substrate for the determination of sulfonamide drugs in biological fluids.
属性
CAS 编号 |
14233-47-7 |
|---|---|
产品名称 |
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide |
分子式 |
C12H14N4O2S |
分子量 |
278.33 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)12-13-8-10(9-14-12)15-19(17,18)11-6-4-3-5-7-11/h3-9,15H,1-2H3 |
InChI 键 |
IGOXRKRZLDRQLM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2 |
规范 SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2 |
同义词 |
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




